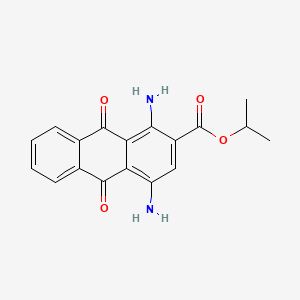

2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester

Description

The compound 2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester (CAS: 403-870-3) is an anthraquinone derivative characterized by a 9,10-dihydro-9,10-dioxoanthracene core substituted with amino groups at positions 1 and 4 and a 1-methylethyl ester at the 2-carboxylic acid position .

Properties

CAS No. |

70917-34-9 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

propan-2-yl 1,4-diamino-9,10-dioxoanthracene-2-carboxylate |

InChI |

InChI=1S/C18H16N2O4/c1-8(2)24-18(23)11-7-12(19)13-14(15(11)20)17(22)10-6-4-3-5-9(10)16(13)21/h3-8H,19-20H2,1-2H3 |

InChI Key |

KQBPPKIWYDVYHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester typically involves multiple steps:

Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.

Functional Group Introduction: Anthraquinone is then subjected to nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Esterification: Finally, the carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the 1-methylethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Diacerein (4,5-Bis(acetyloxy)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic Acid)

- Structure: Diacerein features acetyloxy groups at positions 4 and 5, replacing the amino groups in the target compound. The carboxylic acid at position 2 is free, unlike the esterified form in the target compound .

- Solubility : Diacerein is practically insoluble in water (0.01 mg/mL at 20°C), a property attributed to its hydrophobic acetyl groups .

- Applications : Widely used as an anti-inflammatory and anti-rheumatic drug due to its interleukin-1β inhibitory activity .

Anthraquinone-2-Carboxylic Acid (9,10-Dihydro-9,10-Dioxoanthracene-2-Carboxylic Acid)

- Structure: Lacks amino and ester substituents, retaining only the carboxylic acid group at position 2 .

- Solubility: Exhibits higher aqueous solubility (3136 mg/L) compared to the target compound, likely due to the absence of hydrophobic ester and amino groups .

- Applications : Used as an intermediate in dye synthesis and as a fluorescence probe in analytical chemistry .

- Key Difference: The simpler structure reduces steric hindrance, making it more reactive in coupling reactions compared to the amino- and ester-substituted target compound.

1-Amino-9,10-Dihydro-4-Nitro-9,10-Dioxoanthracene-2-Carboxylic Acid

- Structure: Features a nitro group at position 4 and an amino group at position 1, with a free carboxylic acid at position 2 .

- Key Difference: The nitro group introduces electron-withdrawing effects, altering redox properties and reactivity compared to the amino-substituted target compound.

2-Anthracenecarboxamide, 1,4-Diamino-N-(4-Butylphenyl)-9,10-Dihydro-9,10-Dioxo-

- Structure : Replaces the 1-methylethyl ester with a 4-butylphenyl carboxamide group .

- Key Difference : The amide group increases polarity and metabolic stability compared to the ester-containing target compound.

Comparative Data Table

Structural and Functional Insights

- Ester vs. Carboxylic Acid: Esterification (target compound) enhances membrane permeability but may require hydrolysis for activation, unlike free carboxylic acids (e.g., anthraquinone-2-carboxylic acid) .

- Amino vs.

- Nitro Substitution: Introduces oxidative stress risks, limiting therapeutic utility compared to amino-substituted derivatives .

Biological Activity

2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester (CAS Number: 70917-34-9) is a synthetic compound belonging to the anthracene family. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.336 g/mol |

| InChI Key | KQBPPKIWYDVYHG-UHFFFAOYSA-N |

| LogP | 3.79 |

These properties suggest moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that derivatives of anthracene compounds exhibit antitumor properties. For instance, a study explored the effects of similar anthracene derivatives on head and neck squamous cell carcinoma (HNSCC) cells. The results showed that these compounds inhibited cell viability and induced apoptosis in a dose-dependent manner. Specifically, treatment with derivatives led to significant increases in apoptotic cell populations compared to control groups .

The proposed mechanisms through which 2-anthracenecarboxylic acid derivatives exert their biological effects include:

- DNA Intercalation : The planar structure of anthracene allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : Anthracene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation.

Study on HNSCC Cells

A notable case study involved the treatment of FaDu and Cal-27 HNSCC cell lines with varying concentrations of anthracene derivatives. The findings revealed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Apoptosis Detection : Flow cytometry analysis indicated that the proportion of apoptotic cells increased significantly with higher concentrations of the compound .

Pharmacokinetics

Pharmacokinetic studies utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for analyzing this compound. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which allows for effective separation and quantification in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.